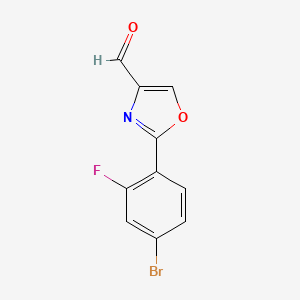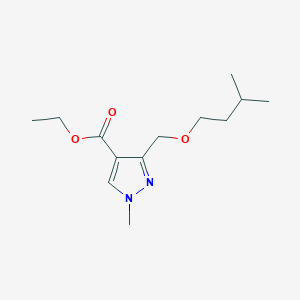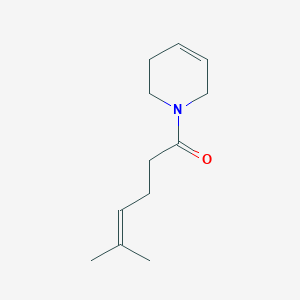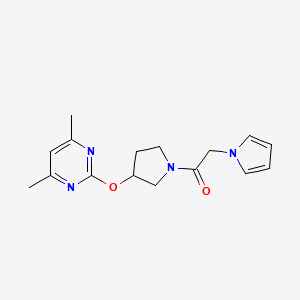
3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 4-fluorobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 4-fluorobenzoate is a chemical compound that belongs to the class of coumarin derivatives. It has attracted a lot of attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structure Studies
- The compound has been used in the synthesis of highly substituted pyrazole ligands and their complexes with platinum(II) and palladium(II) metal ions. These complexes have been characterized by various spectral analysis techniques (Budzisz, Małecka, & Nawrot, 2004).
Antibacterial Effects
- Derivatives of the compound have been synthesized and shown to have significant antibacterial activity. Research has focused on developing novel organic compounds that exhibit high levels of antibacterial activity (Behrami & Dobroshi, 2019).
Bio-Evaluation for Medical Applications
- Novel derivatives of the compound have been synthesized and screened for potential antimicrobial, antifungal, and antimalarial activities (Shah, Patel, Rajani, & Karia, 2016).
Cytotoxic Activities
- Studies have identified cytotoxic flavonol glycosides from certain plants that include derivatives of this compound, showing potential for cancer treatment research (Hussein et al., 2005).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 4-fluorobenzoate involves the condensation of 3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-ol with 4-fluorobenzoic acid in the presence of a coupling agent such as DCC or EDC. The resulting intermediate is then esterified with an alcohol such as methanol or ethanol to yield the final product.", "Starting Materials": [ "3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-ol", "4-fluorobenzoic acid", "coupling agent (DCC or EDC)", "alcohol (methanol or ethanol)" ], "Reaction": [ "Step 1: Dissolve 3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-ol and 4-fluorobenzoic acid in a suitable solvent such as dichloromethane or chloroform.", "Step 2: Add a coupling agent such as DCC or EDC to the reaction mixture and stir at room temperature for several hours.", "Step 3: Remove the dicyclohexylurea precipitate by filtration and concentrate the filtrate under reduced pressure.", "Step 4: Dissolve the resulting intermediate in a suitable alcohol such as methanol or ethanol.", "Step 5: Add a catalytic amount of acid such as sulfuric acid or p-toluenesulfonic acid and stir at room temperature for several hours.", "Step 6: Concentrate the reaction mixture under reduced pressure and purify the crude product by column chromatography or recrystallization." ] } | |
| 315715-18-5 | |
Molekularformel |
C23H15FO5 |
Molekulargewicht |
390.366 |
IUPAC-Name |
[3-(2-methoxyphenyl)-4-oxochromen-7-yl] 4-fluorobenzoate |
InChI |
InChI=1S/C23H15FO5/c1-27-20-5-3-2-4-17(20)19-13-28-21-12-16(10-11-18(21)22(19)25)29-23(26)14-6-8-15(24)9-7-14/h2-13H,1H3 |
InChI-Schlüssel |
JIMYXRSKKMPFRV-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1C2=COC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC=C(C=C4)F |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-[(2,4-Difluorophenyl)formamido]propanoic acid](/img/structure/B2640756.png)
![N-[3-[2-(3-Bromo-4-fluorophenyl)morpholin-4-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2640758.png)
![Ethyl 2-[2-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate](/img/structure/B2640759.png)
![2-Chloro-1-[3-(2H-tetrazol-5-yl)pyrrolidin-1-yl]ethanone](/img/structure/B2640762.png)
![2-{[3,5-dimethyl-1-(3-methylbutanoyl)-1H-pyrazol-4-yl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B2640763.png)
![Ethyl 5-[({[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)methyl]-4,5-dihydro-3-isoxazolecarboxylate](/img/structure/B2640765.png)
![N'-(2-cyanophenyl)-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]ethanediamide](/img/structure/B2640767.png)




